

How to handle over-curve samples with internal standardization

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Clavulanic Acid Methyl Ester-
13CD3*

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Technical Support Center: Internal Standardization

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals on how to properly handle samples that fall above the upper limit of quantitation (over-curve samples) when using internal standardization methods.

Frequently Asked Questions (FAQs)

Q1: What is internal standardization and why is it used?

An internal standard (IS) is a compound of known concentration added to all blanks, calibration standards, and unknown samples being analyzed.^[1] The purpose of an internal standard is to correct for variations that can occur during sample preparation and analysis, such as sample loss, extraction inefficiencies, or fluctuations in instrument response.^{[2][3][4]} Instead of relying on the absolute signal of the target analyte, the analysis uses the ratio of the analyte's signal to the internal standard's signal.^[1] This method improves the precision and accuracy of quantitative analysis.^[3] Ideally, the IS should be chemically similar to the analyte but distinguishable by the instrument.^{[1][5]}

Q2: What is an "over-curve" sample?

An "over-curve" sample, also known as a sample above the Upper Limit of Quantitation (ULOQ), is a sample where the concentration of the analyte is too high to be accurately measured by the established calibration curve.^[6] The instrument's response for such a sample falls outside the linear, reliable range of the assay.^[7] Simply extrapolating the curve to determine the concentration is not scientifically valid and can lead to inaccurate results.

Q3: My sample is over-curve. Can I just dilute the prepared sample extract with the mobile phase or solvent before injecting it into the instrument?

No, this is a common mistake when using internal standardization. Diluting the final extract after the internal standard has already been added will dilute both the analyte and the internal standard proportionally.^[8]^[9] As a result, the ratio of their signals will remain unchanged, and the sample will still appear to be over the calibration curve's range.^[8] The primary purpose of the internal standard is to correct for such volumetric variations, which is why this approach is ineffective.^[8]

Q4: What is the correct procedure for handling an over-curve sample with internal standardization?

There are two primary, validated approaches to correctly handle over-curve samples:

- **Dilute the Sample with Blank Matrix Before Adding the Internal Standard:** This is the most common and recommended method. A smaller, precise volume of the original, unprocessed sample is taken and diluted with a blank matrix (the same matrix as the sample, but without the analyte). The internal standard is then added to this diluted sample, and the entire sample preparation process is repeated.^[8]
- **Increase the Internal Standard Concentration:** An alternative, though less common, approach is to add a higher concentration of the internal standard to the original, undiluted sample.^[8] This effectively lowers the analyte-to-IS ratio, potentially bringing it into the calibration range. This method requires careful validation to ensure the change in IS concentration does not affect the analytical outcome.^[8]

Q5: What should I do if I don't have enough of the original sample to perform a dilution and re-prepare?

This is a challenging situation. If re-analysis is not possible due to limited sample volume, the result should be reported as being above the upper limit of quantitation (e.g., "> 1000 ng/mL," where 1000 ng/mL is the ULOQ).[7][10] While some statistical methods can be used to estimate the value, these are not a substitute for proper dilution and re-analysis and should be used with caution.[10][11] The most scientifically sound practice in this scenario is to report the data as exceeding the assay's quantifiable range.

Q6: How do I calculate the final concentration after diluting a sample?

After analyzing the diluted sample and obtaining its concentration from the calibration curve, you must multiply that result by the dilution factor used. For example, if you diluted the sample 10-fold (1 part sample + 9 parts blank matrix) and the diluted sample concentration is 75 ng/mL, the final concentration of the original, undiluted sample is 750 ng/mL (75 ng/mL * 10).

Q7: Do I need to validate my dilution procedure?

Yes, it is critical to demonstrate the effectiveness and accuracy of your sample dilution protocol as part of your method validation.[8] This typically involves preparing quality control (QC) samples at concentrations known to be above the ULOQ. These samples are then diluted using the established procedure and analyzed. The final, back-calculated concentrations should be within a pre-defined acceptance range (e.g., $\pm 15\%$) of the nominal concentration.[6]

Data Presentation

The following table summarizes the different strategies for handling over-curve samples with internal standardization.

Strategy	Description	Pros	Cons	When to Use
Dilution with Blank Matrix	The original sample is diluted with a blank matrix before the addition of the internal standard and subsequent sample preparation.[8]	Most scientifically sound and widely accepted method. Ensures the analyte-to-IS ratio is within the calibration range.	Requires additional original sample volume and re-preparation, increasing time and cost.	Standard procedure whenever a sample is found to be over-curve and sufficient original sample is available.
Increase IS Concentration	A higher concentration of the internal standard is added to the undiluted sample to lower the analyte-to-IS response ratio.[8]	Can be used if sample volume is limited for dilution. Avoids the need to precisely pipette very small sample volumes.	Requires separate validation to ensure linearity and accuracy are not compromised. May not be suitable for all assays.	In specific, validated methods where this approach has been proven to be accurate and reliable.
Report as ">ULOQ"	The result is not quantified but is reported as being greater than the highest standard on the calibration curve. [7][10]	Simple, requires no additional analysis. Avoids reporting a potentially inaccurate extrapolated value.	Provides no quantitative value, only a qualitative assessment of being high-concentration.	When there is insufficient original sample volume to perform a dilution and re-analysis.
Dilution of Final Extract (Incorrect)	The final prepared sample (containing the IS) is diluted with solvent before injection.	None.	Methodologically flawed. Does not change the analyte-to-IS ratio and will not bring the sample into the	Never. This approach is scientifically invalid for internal standard methods.

calibration range.

[8][9]

Experimental Protocols

Protocol 1: Sample Dilution with Blank Matrix

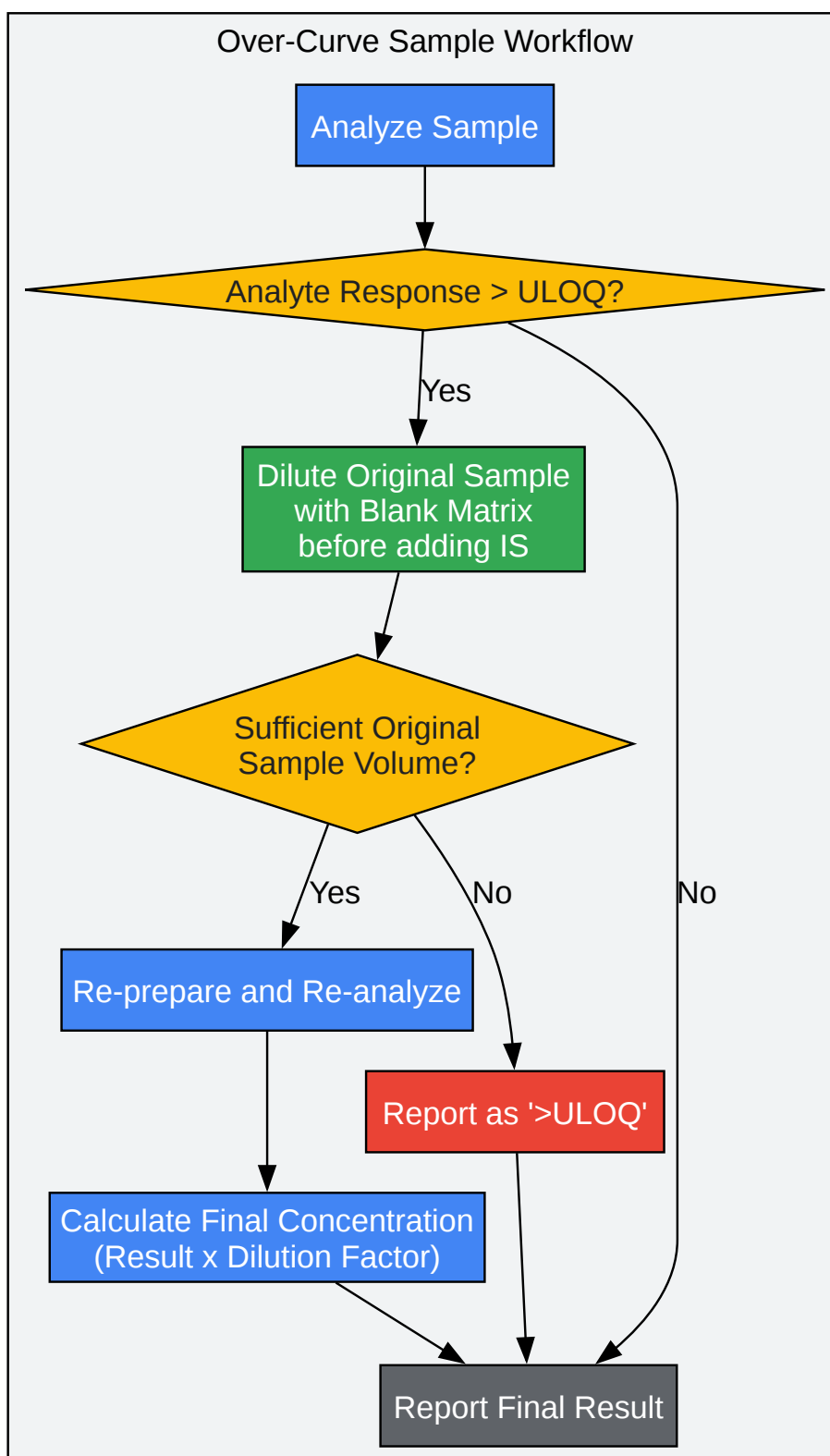
This protocol outlines the standard procedure for diluting an over-curve sample before the addition of the internal standard.

- **Determine the Dilution Factor:** Based on the initial analysis, estimate the required dilution to bring the sample concentration into the upper half of the calibration range. For example, if the ULOQ is 1000 ng/mL and the sample response is approximately double that, a 5-fold or 10-fold dilution is a reasonable starting point.
- **Prepare the Diluted Sample:**
 - Precisely pipette the required volume of the original, unprocessed sample into a clean tube. For a 10-fold dilution, this might be 100 µL.
 - Add the appropriate volume of the blank matrix to the tube. For a 10-fold dilution, add 900 µL of blank matrix.
 - Vortex the tube thoroughly to ensure a homogenous mixture.
- **Add Internal Standard:** To the newly diluted sample, add the same volume and concentration of the internal standard as was used for the calibration standards and other samples.
- **Sample Preparation:** Proceed with the standard sample preparation workflow (e.g., protein precipitation, liquid-liquid extraction, solid-phase extraction) as defined in the analytical method.
- **Analysis:** Analyze the prepared diluted sample using the established analytical method (e.g., LC-MS/MS, GC-MS).
- **Calculation:** Determine the concentration of the diluted sample from the calibration curve. Multiply this value by the dilution factor (e.g., 10) to obtain the final concentration of the

original sample.

Visualizations

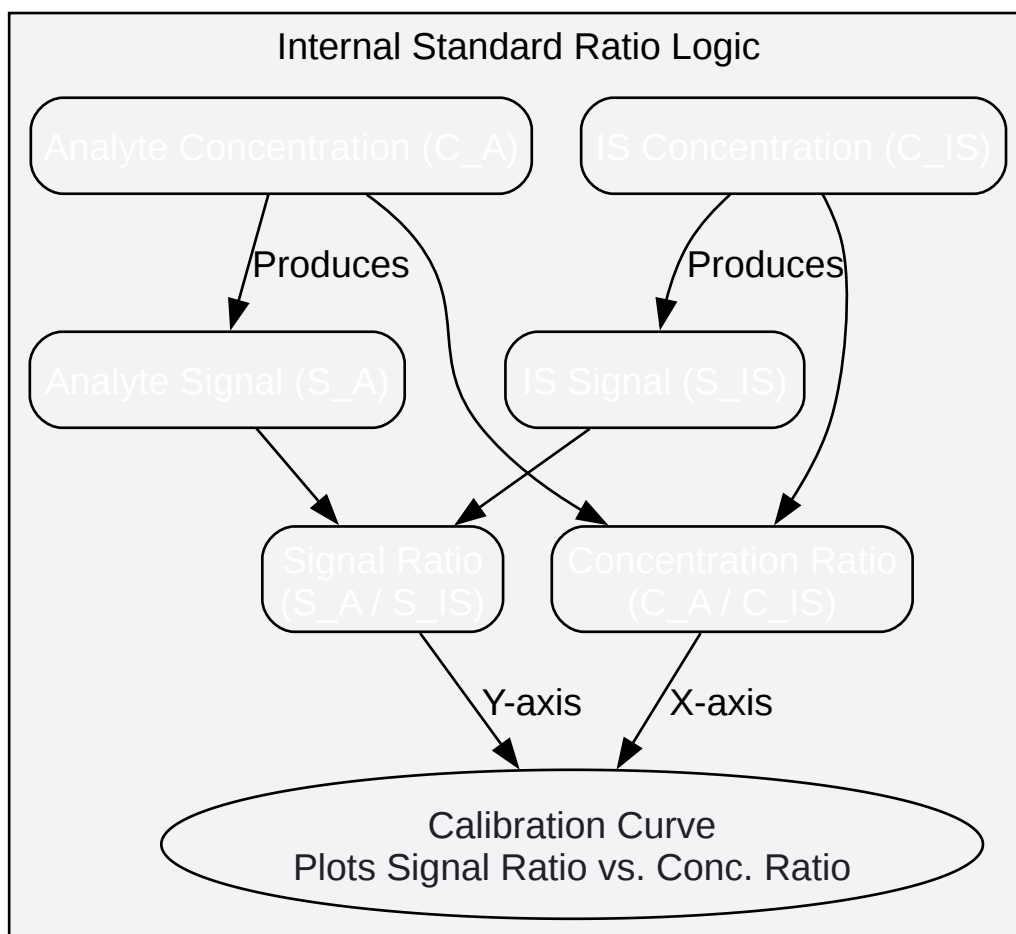
Workflow for Handling Over-Curve Samples



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Caption: Workflow for handling potential over-curve samples.

Principle of Internal Standardization Ratio



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Caption: The relationship between concentration and signal ratios.

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- To cite this document: BenchChem. [How to handle over-curve samples with internal standardization]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1163078#how-to-handle-over-curve-samples-with-internal-standardization]

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